molecular formula C17H27BrN2O2 B11558571 1-(4-Bromophenyl)-3-[2-(octyloxy)ethyl]urea

1-(4-Bromophenyl)-3-[2-(octyloxy)ethyl]urea

Cat. No.: B11558571
M. Wt: 371.3 g/mol
InChI Key: BJISJMFEHPJGQN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[2-(octyloxy)ethyl]urea is a synthetic organic compound with the molecular formula C15H23BrN2O2 It is characterized by the presence of a bromophenyl group and an octyloxyethyl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-[2-(octyloxy)ethyl]urea typically involves the reaction of 4-bromoaniline with 2-(octyloxy)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of 2-(octyloxy)ethyl isocyanate by reacting 2-(octyloxy)ethanol with phosgene or a suitable isocyanate precursor.

    Step 2: Reaction of 4-bromoaniline with 2-(octyloxy)ethyl isocyanate in the presence of a suitable catalyst or under mild heating conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-[2-(octyloxy)ethyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate hydrolysis.

Major Products Formed

    Substitution Reactions: Substituted derivatives of this compound.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.

    Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

1-(4-Bromophenyl)-3-[2-(octyloxy)ethyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[2-(octyloxy)ethyl]urea involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the urea moiety can form hydrogen bonds with target molecules. The octyloxyethyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-[2-(octyloxy)ethyl]urea: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Methylphenyl)-3-[2-(octyloxy)ethyl]urea: Similar structure but with a methyl group instead of bromine.

    1-(4-Fluorophenyl)-3-[2-(octyloxy)ethyl]urea: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

1-(4-Bromophenyl)-3-[2-(octyloxy)ethyl]urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the bromophenyl group and the octyloxyethyl group provides distinct chemical and physical properties that differentiate it from similar compounds.

Properties

Molecular Formula

C17H27BrN2O2

Molecular Weight

371.3 g/mol

IUPAC Name

1-(4-bromophenyl)-3-(2-octoxyethyl)urea

InChI

InChI=1S/C17H27BrN2O2/c1-2-3-4-5-6-7-13-22-14-12-19-17(21)20-16-10-8-15(18)9-11-16/h8-11H,2-7,12-14H2,1H3,(H2,19,20,21)

InChI Key

BJISJMFEHPJGQN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCNC(=O)NC1=CC=C(C=C1)Br

Origin of Product

United States

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